molecular formula C19H28N4O6 B12981456 N2-((Benzyloxy)carbonyl)-Nw-(tert-butoxycarbonyl)-L-arginine

N2-((Benzyloxy)carbonyl)-Nw-(tert-butoxycarbonyl)-L-arginine

Cat. No.: B12981456
M. Wt: 408.4 g/mol
InChI Key: VUGXDANDMZWPBG-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-((Benzyloxy)carbonyl)-Nw-(tert-butoxycarbonyl)-L-arginine typically involves the orthogonal protection of the arginine side chain with benzyloxycarbonyl and tert-butoxycarbonyl groups. This process ensures that the amino and guanidino groups are protected during subsequent reactions .

Industrial Production Methods

Industrial production of this compound involves the use of commercially available tert-butoxycarbonyl-protected amino acids. These protected amino acids are used as starting materials in peptide synthesis with commonly used coupling reagents .

Chemical Reactions Analysis

Types of Reactions

N2-((Benzyloxy)carbonyl)-Nw-(tert-butoxycarbonyl)-L-arginine undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include coupling reagents such as N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide, which enhances amide formation without the addition of a base .

Major Products Formed

The major products formed from these reactions are peptides with specific sequences, where the protective groups are removed to reveal the functional groups necessary for peptide bond formation .

Scientific Research Applications

N2-((Benzyloxy)carbonyl)-Nw-(tert-butoxycarbonyl)-L-arginine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in peptide synthesis, where it serves as a protected form of arginine. This compound is also used in the development of peptide-based drugs and in the study of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2-((Benzyloxy)carbonyl)-Nw-(tert-butoxycarbonyl)-L-arginine is unique due to its specific application in protecting the guanidino group of arginine, which is crucial for the synthesis of arginine-containing peptides. This specificity makes it particularly valuable in the synthesis of complex peptides and proteins .

Properties

Molecular Formula

C19H28N4O6

Molecular Weight

408.4 g/mol

IUPAC Name

(2S)-5-[[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid

InChI

InChI=1S/C19H28N4O6/c1-19(2,3)29-18(27)23-16(20)21-11-7-10-14(15(24)25)22-17(26)28-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,22,26)(H,24,25)(H3,20,21,23,27)/t14-/m0/s1

InChI Key

VUGXDANDMZWPBG-AWEZNQCLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)N

Canonical SMILES

CC(C)(C)OC(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1)N

Origin of Product

United States

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